molecular formula C17H17BrN4O4S B213692 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide

Cat. No. B213692
M. Wt: 453.3 g/mol
InChI Key: MWSIDKOKQZWTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide targets the BET proteins, specifically bromodomain 4 (BRD4), which is involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the activation of gene transcription. By inhibiting the binding of BRD4 to acetylated histones, this compound reduces the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of cytokine production. In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide in lab experiments is its specificity for the BET proteins, specifically BRD4. This allows for a more targeted approach in studying the role of BRD4 in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and administration of this compound in preclinical and clinical settings.

Future Directions

For 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide include further studies on its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, further studies are needed to determine the optimal dosage and administration of this compound in combination with other cancer therapies. In inflammation, further studies are needed to determine the long-term effects of this compound on cytokine production and immune response. In autoimmune disorders, further studies are needed to determine the optimal dosage and administration of this compound in combination with other immunosuppressive therapies.

Synthesis Methods

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1-formylpyrazole. The second step involves the reaction of 4-bromo-1-formylpyrazole with N-(4-(ethylsulfonyl)phenyl)acetamide to form 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide. The final step involves the reaction of 5-((4-bromo-1H-pyrazol-1-yl)methyl)-N-(4-(ethylsulfonyl)phenyl)-2-furamide with thionyl chloride to form this compound.

Scientific Research Applications

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In autoimmune disorders, this compound has been shown to inhibit the activity of T cells, which are involved in the immune response.

properties

Molecular Formula

C17H17BrN4O4S

Molecular Weight

453.3 g/mol

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H17BrN4O4S/c1-2-20-27(24,25)15-6-3-13(4-7-15)21-17(23)16-8-5-14(26-16)11-22-10-12(18)9-19-22/h3-10,20H,2,11H2,1H3,(H,21,23)

InChI Key

MWSIDKOKQZWTOB-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br

Origin of Product

United States

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